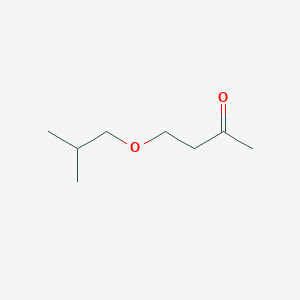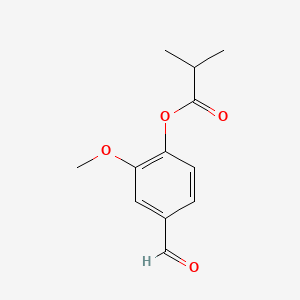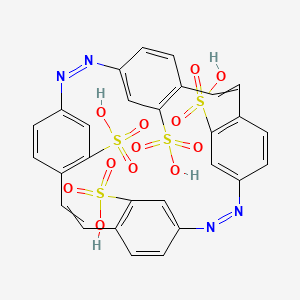
1-(2-氯丙基)哌啶
描述
“1-(2-Chloropropyl)piperidine” is a chemical compound with the molecular formula C8H16ClN . It is a type of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .科学研究应用
药理学:抗癌和抗精神病应用
1-(2-氯丙基)哌啶是药物化学中的重要中间体,特别是在合成具有药理活性的化合物方面。 它的衍生物存在于各种药物类别中,包括抗癌剂和抗精神病药 . 例如,哌啶衍生物已被用于开发治疗前列腺癌和乳腺癌的新疗法,展现了它们在单独使用或与其他药物联合使用时作为临床药物的潜力 .
有机合成:复杂分子的构建块
在有机合成中,1-(2-氯丙基)哌啶是构建复杂分子的关键构建块。 它参与各种分子内和分子间反应,导致形成取代哌啶、螺哌啶和哌啶酮,这些对于药物构建至关重要 .
材料科学:功能材料开发
该化合物的衍生物在材料科学中发挥着功能材料开发的作用。 其结构的多功能性允许创建具有潜在应用的新材料,包括电子和纳米技术 .
分析化学:检测和定量
在分析化学中,1-(2-氯丙基)哌啶衍生物可用作检测和定量各种物质的试剂或标准品。 它们的稳定性和反应性使其适合在色谱法和光谱法中使用 .
环境科学:污染物检测
1-(2-氯丙基)哌啶的衍生物在环境科学中也很重要。 它们可用于检测水中的污染物,有助于环境健康的监测和改善 .
生物化学研究:酶抑制研究
在生物化学研究中,该化合物用于研究酶抑制,这对理解代谢途径和开发新药至关重要。 它与生物分子的相互作用能力使其成为探测生物化学过程的宝贵工具 .
作用机制
Target of Action
Piperidine derivatives, a class to which 1-(2-chloropropyl)piperidine belongs, have been reported to interact with various targets in the body .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are a subject of ongoing research .
Result of Action
Piperidine derivatives have been reported to have various therapeutic properties, including anticancer potential .
Action Environment
The environmental stability and efficacy of piperidine derivatives are important considerations in drug development .
生化分析
Biochemical Properties
1-(2-Chloropropyl)piperidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways. Additionally, 1-(2-Chloropropyl)piperidine can bind to certain receptors, influencing their activity and modulating biochemical processes.
Cellular Effects
1-(2-Chloropropyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as protein kinases, which play a pivotal role in cell communication and function . Furthermore, 1-(2-Chloropropyl)piperidine can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects can have significant implications for cellular health and function.
Molecular Mechanism
The molecular mechanism of 1-(2-Chloropropyl)piperidine involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds . Additionally, 1-(2-Chloropropyl)piperidine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloropropyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloropropyl)piperidine can degrade over time, leading to the formation of metabolites that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(2-Chloropropyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the threshold levels at which these effects occur to ensure safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
1-(2-Chloropropyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . The compound undergoes various biochemical transformations, leading to the formation of metabolites that can participate in different metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Chloropropyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 1-(2-Chloropropyl)piperidine can affect its biological activity and the extent of its interactions with target biomolecules.
Subcellular Localization
1-(2-Chloropropyl)piperidine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular localization of 1-(2-Chloropropyl)piperidine can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(2-chloropropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCHHIRLGAWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990058 | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-92-0 | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloropropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropropyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2-chloropropyl)piperidine in the synthesis of nickel Schiff base complexes and how does this influence their interaction with DNA?
A1: In this study [], 1-(2-chloropropyl)piperidine acts as an alkylating agent, reacting with a pre-synthesized nickel Schiff base complex containing a hydroxyl group. This reaction leads to the formation of complex 3, N,N'-bis-(4-((1-(3-propyl)piperidine)oxy)-salicylidine)meso-1,2-diphenylethylenediaminenickel(ii). The addition of the 1-(2-chloropropyl)piperidine moiety significantly influences the complex's interaction with DNA. While the parent complex without this alkyl chain shows limited interaction with a 16-mer duplex DNA molecule, complex 3 exhibits notable binding to a tetramolecular DNA quadruplex. This suggests that the presence of the 1-(2-chloropropyl)piperidine group, with its extended alkyl chain, contributes to the complex's selectivity for specific DNA structures, particularly tetramolecular quadruplexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


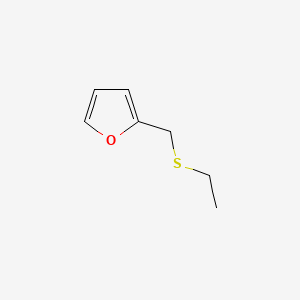

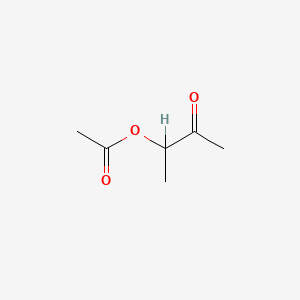
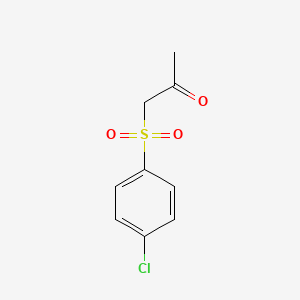
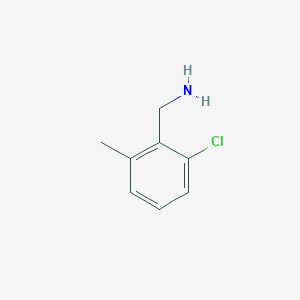


![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)
![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)


